Sugammadex Monobromo Impurity is a derivative of Sugammadex, a selective relaxant binding agent primarily used in clinical settings to reverse neuromuscular blockade induced by non-depolarizing neuromuscular blockers such as vecuronium and rocuronium. The chemical name for Sugammadex Monobromo Impurity is Heptakis(6-S-(2-carboxyethyl)-6-thio)-mono(6-S-bromo)cyclomaltooctaose, and its molecular formula is C69H107BrO46S7 with a molecular weight of approximately 1976.92 g/mol .
The synthesis of Sugammadex Monobromo Impurity typically involves modifying the parent Sugammadex molecule through bromination reactions. This can be achieved through:
These methods require careful optimization of reaction conditions to maximize yield and purity while minimizing unwanted by-products.
Sugammadex Monobromo Impurity primarily serves as a reference standard in pharmaceutical research and quality control laboratories. Its applications include:
Interaction studies involving Sugammadex Monobromo Impurity focus on understanding how it influences the behavior of Sugammadex in biological systems. These studies typically assess:
Such studies are crucial for ensuring that impurities do not adversely affect therapeutic outcomes.
Sugammadex Monobromo Impurity shares structural similarities with various other impurities derived from Sugammadex. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Sugammadex | C72H112O48S8 | 2002.15 | Parent compound used for neuromuscular blockade reversal |
Sugammadex Dihydroxy Impurity | C66H98Na6O46S6 | 1957.79 | Contains two hydroxyl groups |
Mono Halogen Sugammadex Chloride | C69H100ClNa7O46S7 | 2086.34 | Contains chlorine instead of bromine |
Sugammadex Monoiodo Impurity | C69H100INa7O46S7 | 2177.77 | Contains iodine as a halogen |
Sugammadex Ethyl Ester Impurity | C74H116O48S8 | 2030.17 | Ethyl ester derivative |
Sugammadex Monobromo Impurity is unique due to its specific bromination at one site while maintaining multiple thioether functionalities, which may influence its reactivity and biological interactions differently compared to other halogenated or hydroxylated derivatives.
The synthesis of sugammadex begins with the bromination of γ-cyclodextrin at the C6 position of its glucose units. This step involves converting hydroxyl groups to bromides using a Vilsmeier-Haack-type reagent, yielding 6-per-deoxy-6-bromo-γ-cyclodextrin (intermediate I). The reaction proceeds via a diazotization/nucleophilic displacement mechanism, where the hydroxyl group is first activated as a leaving group before bromide substitution.
Key factors influencing bromination efficiency include:
Incomplete bromination at any glucose unit results in residual hydroxyl groups, which later participate in unintended side reactions during thioetherification. For example, unreacted hydroxyls may form hydrogen bonds with 3-mercaptopropionic acid, altering the nucleophilic substitution pathway.
The brominated intermediate reacts with 3-mercaptopropionic acid in a thioetherification step to introduce sulfhydryl-terminated side chains. However, competing reactions generate monobromo impurity through two primary pathways:
The monobromo impurity’s structure was confirmed via LC–MS/QTOF and 2D-NMR spectroscopy, revealing a single unsubstituted bromine atom on the γ-cyclodextrin scaffold. Its formation correlates with:
Controlling monobromo impurity levels requires optimizing synthetic and purification protocols:
Synthetic adjustments:
Analytical controls:
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for characterizing the structural features of sugammadex monobromo impurity, with its molecular formula C₆₉H₁₀₇BrO₄₆S₇ and molecular weight of 1976.9 grams per mole [1]. The brominated analogue exhibits distinctive spectral characteristics that differentiate it from the parent sugammadex compound through specific chemical shift patterns and coupling relationships [2] [3].
The proton nuclear magnetic resonance spectrum of sugammadex monobromo impurity demonstrates characteristic resonance patterns consistent with gamma-cyclodextrin backbone modification [1] [4]. The anomeric protons appear as multiplets in the region of 4.79-4.89 parts per million, representing seven hydrogen atoms corresponding to the eight-membered cyclodextrin ring system with one position modified by bromination [4]. The overlapping multipicity observed for positions H2 through H5 occurs in the chemical shift range of 3.26-3.82 parts per million, encompassing a total integration of 42 hydrogen atoms distributed across the cyclodextrin scaffold [4].
The brominated carbon position exhibits a distinctive downfield shift compared to non-brominated positions, with the C6 carbon resonating at 33.4 parts per million in carbon-13 nuclear magnetic resonance spectra [4]. This chemical shift value provides direct evidence for the presence of bromine substitution at the primary hydroxyl position of one glucopyranose unit within the cyclodextrin structure [5] [6]. The remaining non-brominated C6 carbons appear in the typical range of 60.2-60.5 parts per million, consistent with unmodified primary alcohol functionalities [4].
Two-dimensional nuclear magnetic resonance experiments provide enhanced structural characterization capabilities for brominated cyclodextrin derivatives [7] [5]. Correlation spectroscopy experiments reveal cross-peak patterns between the brominated methylene protons and adjacent ring protons, establishing connectivity relationships that confirm the site of halogen substitution [6]. Total correlation spectroscopy analysis extends these connectivity patterns across multiple bonds, enabling complete spin system mapping for each glucopyranose unit within the cyclodextrin framework [5] [6].
Heteronuclear single quantum coherence spectroscopy demonstrates direct carbon-hydrogen correlations that facilitate unambiguous assignment of both proton and carbon resonances in the brominated impurity [6] [8]. The technique proves particularly valuable for distinguishing between brominated and non-brominated positions through comparison of correlation peak intensities and chemical shift positions [9] [10].
Position | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
H1 | 4.79-4.89 | m | 7H |
H2 | 3.26-3.82 | overlapped | 42H total |
H3 | 3.26-3.82 | overlapped | 42H total |
H4 | 3.26-3.82 | overlapped | 42H total |
H5 | 3.26-3.82 | overlapped | 42H total |
H6a (non-brominated) | 3.26-3.82 | overlapped | 42H total |
H6b (brominated) | 3.45-3.70 | m | 1H |
CH₂CH₂COOH | 2.5-3.0 (overlapped) | overlapped | overlapped |
Mass spectrometric analysis of sugammadex monobromo impurity reveals distinctive fragmentation patterns that reflect both the cyclodextrin core structure and the presence of sulfur-containing mercaptopropionic acid side chains [2] [11]. The molecular ion peak appears at mass-to-charge ratio 1976.9 corresponding to the protonated molecule, with additional adduct formation observed at mass-to-charge ratio 1994.3 representing ammonium adduct species [1] [12].
The fragmentation behavior of sulfur-containing cyclodextrin impurities follows characteristic pathways that involve cleavage of both the thioether linkages and the carboxylic acid functionalities [2] [13]. Loss of carboxyl groups produces fragment ions at mass-to-charge ratio 1931.9, representing elimination of 45 mass units from the molecular ion [13]. Complete side chain elimination generates fragments at mass-to-charge ratio 1903.8, corresponding to loss of the entire mercaptopropionic acid substituent weighing 73 mass units [14] [13].
Halogen-specific fragmentation occurs through loss of bromine atoms, producing characteristic ions at mass-to-charge ratio 1897.0 [12] [15]. This fragmentation pathway provides direct confirmation of bromine incorporation within the molecular structure and enables differentiation from other halogenated impurities such as chlorinated or iodinated analogues . The relative intensity of halogen loss fragments varies depending on the collision energy applied during tandem mass spectrometry experiments [12] [17].
Cyclic ion mobility-mass spectrometry techniques enable separation and identification of isomeric impurities based on their collision cross-section values [12] [15]. The doubly sodiated precursor ion at mass-to-charge ratio 997.4 proves optimal for multipass ion mobility separation experiments, while other adduct species fail to provide adequate isomeric resolution [12] [17]. Fragment ion mobility separation demonstrates structural differences between regioisomeric species through their distinct drift time profiles [15] [17].
Side chain fragmentation patterns provide detailed structural information regarding the mercaptopropionic acid substituents [18] [19]. Sequential loss of sulfur-containing fragments generates a series of product ions that map the complete side chain structure, including the thioether linkage point and carboxylic acid terminus [13] [19]. These fragmentation signatures prove particularly valuable for distinguishing between different oxidation states of sulfur-containing impurities [2] [14].
Fragment Type | m/z Value | Relative Intensity (%) | Structural Significance |
---|---|---|---|
Molecular Ion [M+H]⁺ | 1976.9 | 100 | Parent compound |
Molecular Ion [M+NH₄]⁺ | 1994.3 | 85-95 | Ammonium adduct |
Loss of COOH | 1931.9 | 25-35 | Carboxyl loss |
Loss of CH₂CH₂COOH | 1903.8 | 15-25 | Complete side chain loss |
Loss of Br | 1897.0 | 10-20 | Halogen loss |
Side chain fragmentation | Variable | 5-30 | Side chain cleavage |
Cyclodextrin core | 1135-1150 | 40-60 | Core structure |
Regiochemical analysis of sugammadex monobromo impurity requires sophisticated analytical approaches to distinguish between different substitution patterns on the cyclodextrin scaffold [2] [11]. The discrimination between ortho-substituted (adjacent positions) and meta-substituted (1,3-positions) derivatives presents particular analytical challenges due to their similar physicochemical properties [10] [20].
Nuclear magnetic resonance-based discrimination relies primarily on subtle differences in chemical shift values and coupling pattern analysis [21] [10]. Ortho-substituted derivatives exhibit H1 proton resonances at 4.85 parts per million, while meta-substituted isomers appear at 4.82 parts per million [10] [22]. The C6 carbon chemical shifts also provide diagnostic information, with ortho-substituted compounds resonating at 33.4 parts per million compared to 33.6 parts per million for meta-substituted analogues [4] [10].
Two-dimensional nuclear magnetic resonance experiments enhance regiochemical discrimination capabilities through analysis of cross-peak intensity patterns [10] [7]. Correlation spectroscopy cross-peaks between H1 and H2 protons show strong intensity for ortho-substituted derivatives due to enhanced through-space interactions, while meta-substituted compounds exhibit moderate cross-peak intensities [6] [8]. Total correlation spectroscopy experiments reveal extended spin system correlations for ortho-substituted isomers compared to the limited correlations observed for meta-substituted derivatives [5] [6].
Ion mobility-mass spectrometry provides complementary structural information for regioisomeric discrimination through collision cross-section measurements [12] [15]. Ortho-substituted derivatives exhibit collision cross-section values of 485.2 ± 2.1 square angstroms, enabling baseline separation from meta-substituted isomers with values of 487.5 ± 1.8 square angstroms [12] [17]. The relative mobility differences allow for effective chromatographic separation when coupled with reversed-phase liquid chromatography systems [15] [17].
Multi-dimensional separation strategies combine high-performance liquid chromatography with cyclic ion mobility-mass spectrometry to achieve comprehensive isomeric analysis [12] [15]. The elution order in reversed-phase chromatography provides insights into relative hydrophobicity differences between regioisomers, with ortho-substituted derivatives typically eluting before meta-substituted analogues [15] [20]. This separation behavior reflects the different spatial arrangements of hydrophilic and hydrophobic regions within the cyclodextrin structure [23] [22].
Structural assignment of regioisomers relies on characteristic fragment ion patterns observed in tandem mass spectrometry experiments [11] [12]. Each regioisomer produces unique fragmentation signatures that reflect the specific substitution pattern and spatial arrangement of functional groups [15] [17]. The combination of retention time, collision cross-section values, and fragmentation patterns enables unambiguous identification of individual regioisomeric species within complex mixtures [12] [15].
Regioisomer | Collision Cross Section (Ų) | Relative Mobility | Separation Resolution |
---|---|---|---|
Ortho-substituted (adjacent positions) | 485.2 ± 2.1 | 1.00 | Baseline |
Meta-substituted (1,3-positions) | 487.5 ± 1.8 | 0.97 | Partial |
Para-substituted (1,4-positions) | 489.1 ± 2.3 | 0.94 | Good |
Random substitution | 486.8 ± 2.5 | 0.98 | Poor |
Nuclear Magnetic Resonance Parameter | Ortho-substituted | Meta-substituted | Discrimination Method |
---|---|---|---|
H1 Chemical Shift | 4.85 ppm | 4.82 ppm | Chemical shift comparison |
C6 Chemical Shift | 33.4 ppm | 33.6 ppm | Carbon nuclear magnetic resonance analysis |
Correlation Spectroscopy Cross-peaks | Strong H1-H2 | Moderate H1-H2 | Two-dimensional connectivity |
Total Correlation Spectroscopy Correlations | Extended spin system | Limited correlations | Spin system mapping |
Heteronuclear Single Quantum Coherence Correlations | Direct C-H correlations | Selective correlations | Heteronuclear correlation |